molecular formula C21H20ClN3O4S B2597223 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 450340-97-3

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2597223
CAS RN: 450340-97-3
M. Wt: 445.92
InChI Key: YDJJXFPBYIREMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole group, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific substituents attached to the pyrazole ring. In general, pyrazole derivatives have been found to exhibit a wide range of biological activities, which can be attributed to the presence of the pyrazole nucleus .

Scientific Research Applications

Synthesis and Pharmacological Activities

A study focused on the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material. The pharmacological screening of these compounds revealed less toxicity and good anti-inflammatory activities, suggesting potential applications in developing anti-inflammatory agents (Abdulla et al., 2014).

Molecular Structure and Design

Another study involved the design, synthesis, and crystal structure determination of a compound similar in structural complexity. The study used density functional theory (DFT) to compare optimized geometric bond lengths and angles with X-ray diffraction values, illustrating the compound's potential in molecular design and structural analysis (Huang et al., 2020).

Anticancer Activities

Compounds with similar structures have been evaluated for their anticancer activities. For example, novel fluoro substituted benzo[b]pyran compounds were synthesized and tested against three cell lines of human cancer (lung, breast, and CNS cancer). These compounds showed anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, indicating the potential of similar compounds in cancer research (Hammam et al., 2005).

Synthesis and Characterization of Polymers

Research on the synthesis and characterization of novel aromatic polyimides derived from similar chemical structures has been conducted. These studies highlight the potential application of such compounds in the development of new materials with specific thermal and mechanical properties, useful in various industrial applications (Butt et al., 2005).

Insecticidal Activity

Stereochemical studies on carbamoylated and acylated pyrazolines, which share structural features with the compound , have demonstrated specific roles for substituents in potential insecticidal effects. These findings suggest avenues for the development of new insecticidal compounds (Hasan et al., 1996).

Safety and Hazards

The safety and hazards associated with “N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide” would depend on the specific compound. In general, care should be taken when handling any chemical compound, and appropriate safety precautions should be followed .

Future Directions

The field of pyrazole derivatives is a rapidly evolving area of research, with new compounds being synthesized and tested for a variety of biological activities. Future research may focus on developing new synthesis methods, exploring new biological targets, and improving the potency and selectivity of pyrazole derivatives .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-27-17-7-12(8-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-5-13(22)9-14/h4-9H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJJXFPBYIREMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.